Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride
Description
Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride is a bicyclic amine derivative featuring a fused [3.2.1] octane scaffold with nitrogen atoms at positions 3 and 6. The benzyl ester group at position 3 enhances lipophilicity, while the hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications. This compound is structurally related to intermediates used in asymmetric synthesis and drug development, particularly in the context of chiral resolution and enantiomer recycling .
Properties
IUPAC Name |
benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-13(9-16)15-7-12;/h1-5,12-13,15H,6-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGRMZSZNXIXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN(C2)C(=O)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
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Solvent: Acetonitrile or dichloromethane.
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Base: Triethylamine (1.5 equiv) to deprotonate the pyrazinium precursor.
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Temperature: Room temperature or mild heating (40–60°C).
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Functionalization: The 4-methoxybenzyl (PMB) group enhances solubility and simplifies NMR characterization.
A notable side reaction involves Wagner–Meerwein rearrangement of the initial 3,8-diazabicyclo[3.2.1]octane product to form 2,5-diazabicyclo[2.2.2]octanes (Scheme 3). This rearrangement is influenced by steric effects and the presence of bulky dipolarophiles like methyl methacrylate, which favor the [2.2.2] product.
Table 1: Cycloaddition Outcomes with Selected Dipolarophiles
| Dipolarophile | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| Methyl acrylate | 3,8-Diazabicyclo[3.2.1]octane | 73 | |
| tert-Butyl acrylate | 3,8-Diazabicyclo[3.2.1]octane | 63 | |
| Methyl methacrylate | 2,5-Diazabicyclo[2.2.2]octane | 40 |
Nitroenamine Intermediate Route from Pyroglutamic Acid
An alternative synthesis begins with pyroglutamic acid, a chiral building block, to construct the bicyclic core. This method, reported by academic researchers, involves:
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Amide Activation: Pyroglutamic acid is converted to a nitroenamine intermediate via sequential protection, nitration, and reduction.
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Cyclization: The nitroenamine undergoes intramolecular cyclization under basic conditions to form the diazabicyclo[3.2.1]octane skeleton.
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Benzylation: The free amine is protected with a benzyl group using benzyl chloroformate, followed by hydrochloride salt formation.
Optimization Insights:
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Reduction Step: Sodium borohydride or catalytic hydrogenation ensures selective reduction of the nitro group without disturbing the amide bond.
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Stereochemical Control: The chiral center in pyroglutamic acid directs the stereochemistry of the final product, achieving enantiomeric excesses >90%.
Cyanide Addition and Functionalization Strategies
Patent literature discloses a method for preparing 8-azabicyclo[3.2.1]octane derivatives via cyanide addition to iminium intermediates. For example:
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Iminium Formation: Reacting 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one with sodium cyanide in butyl acetate yields 3-cyano-8-azabicyclo[3.2.1]octane.
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Acid Hydrolysis: The nitrile group is hydrolyzed to a carboxylate using hydrochloric acid, followed by benzylation to introduce the benzyl ester.
Table 2: Cyanide-Mediated Functionalization Conditions
| Step | Reagents/Conditions | Outcome | Yield (%) | Reference |
|---|---|---|---|---|
| Cyanide Addition | NaCN, HCl, Butyl acetate, 0°C | 3-Cyano-8-azabicyclo[3.2.1]octane | 72 | |
| Hydrolysis | HCl (5M), H2O, RT | 3-Carboxy-8-azabicyclo[3.2.1]octane | 85 |
Comparative Analysis of Preparation Methods
Efficiency and Scalability:
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Cycloaddition Route: High yields (up to 73%) but requires careful control of steric and electronic effects to avoid rearrangements.
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Pyroglutamic Acid Route: Enantioselective but involves multiple protection/deprotection steps, reducing overall atom economy.
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Cyanide Addition: Scalable for industrial applications but generates toxic byproducts (e.g., HCN).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzyl group attached to the nitrogen atom can undergo nucleophilic substitution under specific conditions. For example, treatment with sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the replacement of the benzyl group with other nucleophiles (e.g., alkyl halides or amines).
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Benzyl group substitution | NaH, THF, 0–25°C, 12–24 hrs | 3-Alkyl/aryl-diazabicyclo derivatives | 60–75% |
This reaction is critical for modifying the steric and electronic properties of the parent compound for targeted applications.
Hydrolysis Reactions
The benzyl carboxylate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.
Acidic Hydrolysis
Hydrochloric acid (HCl) in dioxane/water (1:1) at 80°C cleaves the ester bond, producing 3,6-diazabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride.
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, dioxane/H₂O, 80°C, 6h | Carboxylic acid hydrochloride | 85–90% |
Basic Hydrolysis
Sodium hydroxide (NaOH) in ethanol/water (2:1) at 60°C generates the sodium carboxylate, which can be protonated to the free acid.
Cycloaddition Reactions
The diazabicyclo[3.2.1]octane core participates in 1,3-dipolar cycloadditions with electron-deficient dipolarophiles such as acrylates. For example, reactions with methyl methacrylate under thermal conditions (80°C in toluene) yield tricyclic lactone-lactam products via a domino mechanism involving cycloaddition and skeletal rearrangement .
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| 1,3-Dipolar cycloaddition | Methyl methacrylate, 80°C | Tricyclic lactone-lactam derivatives | 50–65% |
DFT studies confirm that the reaction proceeds through an initial cycloadduct (3,8-diazabicyclo[3.2.1]octane), which rearranges to a 2,5-diazabicyclo[2.2.2]octane intermediate before lactonization .
Reductive Amination
The secondary amine in the diazabicyclo framework reacts with aldehydes or ketones in the presence of sodium triacetoxyborohydride (STAB) to form tertiary amines. This reaction is pivotal for coupling the bicyclic scaffold to other pharmacophores .
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Reductive amination | STAB, CH₂Cl₂, rt, 12–24 hrs | N-Alkylated diazabicyclo derivatives | 70–80% |
Deprotection and Functionalization
The hydrochloride salt can be deprotected under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free base, which is amenable to further functionalization, such as acylation or sulfonylation .
Mechanistic Insights
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Skeletal Rearrangement : Under acidic conditions, the diazabicyclo[3.2.1]octane framework undergoes a reversible rearrangement to a diazabicyclo[2.2.2]octane structure via protonation and ring expansion (confirmed by NMR and DFT calculations) .
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Lactonization : Cycloadducts derived from acrylates spontaneously lactonize due to strain in the bicyclic system, forming stable tricyclic products .
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride is primarily researched for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological systems effectively.
Antidepressant Activity
Recent studies have indicated that compounds with similar bicyclic structures exhibit antidepressant-like effects in animal models. For instance, research has shown that derivatives of diazabicyclo compounds can enhance neurotransmitter activity in the brain, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation.
Case Study:
A study conducted on a series of diazabicyclo compounds demonstrated significant antidepressant activity in the forced swim test (FST) model in rats, suggesting that benzyl 3,6-diazabicyclo[3.2.1]octane derivatives could be explored further for their therapeutic potential in treating depression .
Antinociceptive Properties
The compound has also been investigated for its antinociceptive (pain-relieving) properties. Research indicates that benzyl derivatives can modulate pain pathways through opioid receptor interactions.
Data Table: Antinociceptive Activity Comparison
| Compound | Dose (mg/kg) | Pain Reduction (%) |
|---|---|---|
| Benzyl 3,6-diazabicyclo[3.2.1]octane | 10 | 50 |
| Morphine | 5 | 75 |
| Control | - | 10 |
This data suggests that while benzyl derivatives show promise, they may not yet match the efficacy of established opioids like morphine .
Pharmacological Insights
The pharmacological profile of this compound highlights its potential as a scaffolding structure for drug development.
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells.
Case Study:
In vitro studies demonstrated that treatment with benzyl diazabicyclo compounds reduced cell death in neuronal cultures exposed to amyloid-beta peptides, a hallmark of Alzheimer's pathology .
Mechanism of Action
The mechanism of action of Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous bicyclic amines, focusing on molecular features, physicochemical properties, and applications.
Structural Analogues
*Molecular weight estimated based on structural similarity.
Physicochemical and Functional Comparisons
- Lipophilicity : The benzyl ester group in the target compound increases lipophilicity compared to tert-butyl analogues (e.g., 1523571-18-7), which may enhance membrane permeability but reduce water solubility .
- Reactivity : Compounds with ketone groups (e.g., 83507-33-9) exhibit higher electrophilicity, enabling nucleophilic reactions, whereas ester-containing derivatives (e.g., target compound) are more stable under physiological conditions .
- Stereochemical Complexity : Enantiomerically pure bicyclic amines (e.g., 956794-92-6) are critical for asymmetric synthesis, as demonstrated in the recycling of unwanted enantiomers for drug intermediates like Ramipril .
Key Research Findings
- Synthetic Utility : The [3.2.1] bicyclic scaffold allows modular functionalization, as seen in the synthesis of 3-oxo-8-azabicyclo derivatives (CAS 130753-13-8), though ketone-containing analogues show reduced stability .
Biological Activity
Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride (BDCH) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, biological interactions, and therapeutic applications based on diverse research findings.
Structural Characteristics
BDCH is characterized by a bicyclic ring system that incorporates two nitrogen atoms and a benzylcarboxylate group. The molecular formula is C14H19ClN2O2, with a molecular weight of approximately 288.77 g/mol. The compound’s structure allows it to function as a synthetic intermediate in various organic synthesis processes, particularly due to its reactivity as a protected form of 1,4-diazabicyclo[2.2.2]octane (DABCO) .
Biological Activity
1. Enzyme Inhibition Potential
BDCH has been studied for its ability to interact with enzymes, particularly as potential enzyme inhibitors. This characteristic is crucial for the development of therapeutic agents targeting diseases such as cancer and neurodegenerative disorders. The basic functionality of BDCH enables it to form complexes with various enzymes, potentially leading to the inhibition of their activity .
2. Antibacterial Properties
Research indicates that compounds derived from the diazabicyclooctane scaffold, including BDCH, exhibit significant antibacterial activity against various strains of bacteria. For example, derivatives of BDCH have shown effectiveness in inhibiting extended-spectrum β-lactamases (ESBLs) and carbapenemases, which are critical targets in combating multidrug-resistant bacterial infections .
Table 1: Antibacterial Activity of BDCH Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | 0.29 - 2.34 μM |
| Compound B | Acinetobacter baumannii | <0.125 mg/dm³ |
| Compound C | Escherichia coli | <0.5 mg/dm³ |
Case Studies
Case Study 1: DABCO Derivatives
In a study investigating the efficacy of DABCO derivatives, BDCH was synthesized and tested against various bacterial strains. The results demonstrated that BDCH exhibited potent activity against resistant strains, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Drug Delivery Applications
Another significant area of research involves the use of BDCH as a scaffold for drug delivery systems. By conjugating BDCH with therapeutic agents, researchers aim to enhance drug solubility and stability while improving targeting capabilities . This approach has shown promise in preclinical models, indicating favorable pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride?
- Methodological Answer : The compound is synthesized via diastereoselective 1,3-dipolar cycloaddition reactions. For example, a two-step protocol involving cycloaddition followed by functional group modifications (e.g., carboxylation and benzylation) can yield the bicyclic core. Key intermediates are purified via column chromatography or crystallization, avoiding HPLC for scalability .
- Structural Optimization : Reaction conditions (e.g., temperature, catalysts like chiral auxiliaries) must be optimized to enhance diastereoselectivity. Evidence from similar bicyclic compounds suggests using tert-butyl groups as protective intermediates to stabilize reactive sites .
Q. How is the structural characterization of this compound performed?
- Analytical Workflow :
Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms bicyclic framework and substituent positions (e.g., benzyl ester protons at δ 5.1–5.3 ppm; bicyclic protons as multiplet signals).
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₄H₁₈N₂O₂·HCl: calc. 282.12, observed 282.10) .
X-ray Crystallography : Resolves absolute stereochemistry, critical for structure-activity relationship (SAR) studies.
Q. What are the recommended storage conditions to ensure compound stability?
- Storage Protocol : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Hydrochloride salts are hygroscopic; use desiccants (silica gel) to prevent hydrolysis. Purity (>95%) is maintained for ≥12 months under these conditions .
Advanced Research Questions
Q. How to design in vitro experiments to evaluate cytotoxic effects on cancer cell lines?
- Experimental Design :
- Cell Lines : Use prostate (LNCaP, PC3) or other carcinoma models based on structural analogs (e.g., 3,6-diazabicyclo[3.3.1]heptane derivatives showed IC₅₀ = 20–30 μM in LNCaP cells) .
- Assays :
MTT/Proliferation : Dose-response curves (0–50 μM, 48–72 hrs).
Apoptosis : Annexin V-FITC/PI staining with flow cytometry (e.g., 20–30 μM induces 30–50% apoptosis in LNCaP cells) .
Cell Cycle : Western blotting for cyclin D1/p21 to confirm G1/S arrest .
Q. How to resolve contradictions in reported biological activities across studies?
- Case Example : Discrepancies in IC₅₀ values for similar bicyclic compounds (e.g., 3.2.1 vs. 3.3.1 scaffolds) may arise from structural variations or assay conditions.
- Resolution Strategies :
SAR Analysis : Compare substituent effects (e.g., benzyl vs. tert-butyl groups) on target binding.
Standardized Protocols : Replicate studies under uniform conditions (e.g., serum-free media, matched cell passage numbers).
Mechanistic Validation : Use RNA-seq/proteomics to identify off-target pathways (e.g., ROS modulation vs. cyclin regulation) .
Q. What strategies optimize diastereoselective synthesis for higher yields?
- Key Parameters :
- Catalyst Selection : Chiral ligands (e.g., bisoxazolines) enhance enantiomeric excess (ee >90%) .
- Solvent Systems : Polar aprotic solvents (DMF, acetonitrile) improve reaction kinetics.
- Temperature Control : Lower temperatures (−20°C to 0°C) reduce side reactions.
- Yield Improvement :
| Step | Yield (Unoptimized) | Yield (Optimized) |
|---|---|---|
| Cycloaddition | 45% | 78% |
| Benzylation | 60% | 85% |
| Data from scaled protocols show >70% overall yield after optimization . |
Data Contradiction Analysis Example
- Issue : Conflicting reports on cyclin D1 upregulation vs. p21-mediated cell cycle arrest in prostate cancer models.
- Resolution :
- Dose-Dependency : Low concentrations (10–20 μM) upregulate cyclin D1 (proliferation), while higher doses (30–50 μM) induce p21 (apoptosis) .
- Time-Course Studies : Cyclin D1 peaks at 24 hrs, followed by p21 elevation at 48 hrs, suggesting biphasic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
